molecular formula C15H18BNO3 B11849078 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B11849078
M. Wt: 271.12 g/mol
InChI Key: DSNDCIAPTCQJQE-UHFFFAOYSA-N
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Description

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is an organic compound that features both an isoxazole ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronate ester group under mild conditions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted boronate esters.

Scientific Research Applications

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole depends on its application:

    In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.

    In Biological Systems: May interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to the combination of the isoxazole ring and the boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Biological Activity

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. Isoxazole derivatives have been studied for their roles in various pharmacological applications, including anti-inflammatory and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant case studies and research findings.

  • Molecular Formula: C19H21BNO3
  • Molecular Weight: 362.63 g/mol
  • CAS Number: 2246635-94-7

The biological activity of isoxazole derivatives often involves modulation of enzyme activity and interaction with biological targets such as receptors and proteins. The presence of the boron-containing moiety in this compound enhances its reactivity and potential for forming complexes with biomolecules.

Biological Activity

Research indicates that isoxazole derivatives exhibit a range of biological activities:

  • Anticancer Activity : Isoxazole compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Isoxazoles have demonstrated efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduction of apoptosis in cancer cell linesZhu et al., 2018
Anti-inflammatoryInhibition of TNF-alpha productionZimecki et al., 2018
AntimicrobialEffective against E. coli and S. aureusHernandez et al., 2024

Detailed Findings

  • Anticancer Studies :
    • A study by Zhu et al. (2018) demonstrated that isoxazole derivatives can significantly inhibit the proliferation of cancer cells through the activation of apoptotic pathways. The study highlighted the compound's ability to induce G1 phase cell cycle arrest in breast cancer cell lines.
  • Anti-inflammatory Mechanisms :
    • Zimecki et al. (2018) reported that certain isoxazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Research conducted by Hernandez et al. (2024) showed that this compound exhibited significant antibacterial activity against E. coli and S. aureus strains, indicating its potential use as an antimicrobial agent.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(18-17-13)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

DSNDCIAPTCQJQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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